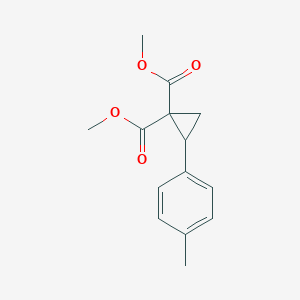
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is a chemical compound known for its unique structure and reactivity It features a cyclopropane ring substituted with two ester groups and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method includes the hydrolysis of the racemic diester to form 2-(p-tolyl)cyclopropane-1,1-dicarboxylic acid. This intermediate is then converted to its (S)-1-phenylethylamine salt, followed by recrystallization to obtain the optically pure donor-acceptor cyclopropane . The final step involves alkylation using methyl iodide and potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with nitriles in the presence of Lewis acids like tin(IV) chloride to form pyrrolines and pyrroles.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of ester groups.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride (SnCl4) is commonly used to activate the cyclopropane ring for cycloaddition reactions.
Solvents: Reactions are typically carried out in polar solvents such as nitromethane or dichloroethane.
Major Products
Pyrrolines and Pyrroles: These are the major products formed when the compound undergoes cycloaddition reactions with nitriles.
Scientific Research Applications
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the formation of heterocyclic compounds.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action for dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate in cycloaddition reactions involves the activation of the cyclopropane ring by a Lewis acid. This activation leads to the formation of a zwitterionic intermediate, which then undergoes nucleophilic attack by the nitrile to form the final product . The reaction proceeds with either retention or inversion of configuration, depending on the specific conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate: Similar in structure but with a phenyl group instead of a p-tolyl group.
Dimethyl 1,1-cyclopropanedicarboxylate: Lacks the aryl substitution, making it less reactive in certain cycloaddition reactions.
Uniqueness
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the p-tolyl group, which can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with specific desired properties.
Biological Activity
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its pharmacological significance.
Chemical Structure and Synthesis
This compound features a cyclopropane ring with two ester functional groups and a p-tolyl substituent. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the reaction of p-tolyl derivatives with dimethyl malonate under specific conditions that promote cyclopropanation.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit anticancer activity . A study demonstrated that compounds derived from this cyclopropane structure showed promising results against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| This compound | HeLa (Cervical Cancer) | 12.6 | Cell cycle arrest |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. In vitro studies have shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanistic Studies
The biological mechanisms underlying the activity of this compound have been explored through various studies. One notable study employed molecular docking techniques to predict interactions with specific biological targets, suggesting that the compound could act as an inhibitor for certain enzymes involved in cancer progression.
Case Study: Molecular Docking
A molecular docking study revealed that this compound binds effectively to the active site of target proteins associated with cancer cell metabolism. The binding affinity was calculated using standard scoring functions and compared with known inhibitors.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)11-8-14(11,12(15)17-2)13(16)18-3/h4-7,11H,8H2,1-3H3 |
InChI Key |
YVJRGTPYSGZBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















